N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
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Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28ClN5O2 and its molecular weight is 429.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetprotein kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .
Mode of Action
Based on the structure and similarity to other compounds, it can be inferred that it may act as an atp-competitive inhibitor, binding with high affinity to its target . This binding could inhibit the kinase activity of PKB, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival . By inhibiting PKB, the compound could disrupt this pathway, leading to reduced cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.
Result of Action
The inhibition of PKB by this compound could lead to a decrease in cell proliferation and an increase in apoptosis . This could result in a reduction in tumor growth in cancers where the PI3K-PKB pathway is overactive .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB) . The compound interacts with PKB in a competitive manner with ATP, inhibiting the kinase’s activity .
Cellular Effects
In cellular assays, this compound has shown to have significant effects. It has been observed to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PKB, leading to the inhibition of this kinase . This results in the modulation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMYESIPOZCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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